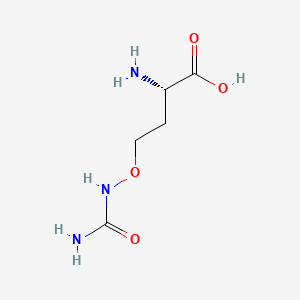
O-Ureidohomoserine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Ureidohomoserine is a compound involved in the canavanine biosynthesis pathway. It is a L-α-amino acid with the IUPAC name (2S)-2-amino-4-(carbamoylamino)oxybutanoic acid . This compound can be generated from the enzymatic reduction of canavaninosuccinate or enzymatic oxidation of L-canaline
Méthodes De Préparation
O-Ureidohomoserine can be synthesized in vitro by an enzyme from jack bean (Canavalia ensiformis) leaves. The enzyme catalyzes the reaction between L-canaline and carbamyl phosphate to produce this compound . The most highly purified preparations of this enzyme also catalyze the synthesis of citrulline from ornithine and carbamyl phosphate
Analyse Des Réactions Chimiques
O-Ureidohomoserine undergoes various chemical reactions, including oxidation and reduction. It is involved in the canavanine biosynthesis pathway, where it can be generated from the enzymatic reduction of canavaninosuccinate or enzymatic oxidation of L-canaline . Common reagents and conditions used in these reactions include carbamyl phosphate and specific enzymes from plant sources . The major products formed from these reactions include canavanine and citrulline .
Applications De Recherche Scientifique
O-Ureidohomoserine has several scientific research applications. It is primarily studied in the context of the canavanine biosynthesis pathway in plants. Additionally, this compound has been studied for its role in the metabolic pathways of certain autoimmune diseases, such as myasthenia gravis and rheumatoid arthritis .
Mécanisme D'action
The mechanism of action of O-Ureidohomoserine involves its participation in the canavanine biosynthesis pathway. It is generated from the enzymatic reduction of canavaninosuccinate or enzymatic oxidation of L-canaline . The molecular targets and pathways involved include specific enzymes that catalyze these reactions, such as ornithine carbamyltransferase . The compound acts as an intermediate in the biosynthesis of canavanine, which has various biological effects.
Comparaison Avec Des Composés Similaires
O-Ureidohomoserine is similar to other compounds involved in the canavanine biosynthesis pathway, such as canavaninosuccinate and L-canaline . it is unique in its specific role as an intermediate in the formation of canavanine. Other similar compounds include citrulline and ornithine, which are also involved in related metabolic pathways . The uniqueness of this compound lies in its specific enzymatic reactions and its role in the biosynthesis of canavanine.
Propriétés
Numéro CAS |
51767-67-0 |
|---|---|
Formule moléculaire |
C5H11N3O4 |
Poids moléculaire |
177.16 g/mol |
Nom IUPAC |
(2S)-2-amino-4-(carbamoylamino)oxybutanoic acid |
InChI |
InChI=1S/C5H11N3O4/c6-3(4(9)10)1-2-12-8-5(7)11/h3H,1-2,6H2,(H,9,10)(H3,7,8,11)/t3-/m0/s1 |
Clé InChI |
SFYVZOSIAIZWQU-VKHMYHEASA-N |
SMILES isomérique |
C(CONC(=O)N)[C@@H](C(=O)O)N |
SMILES canonique |
C(CONC(=O)N)C(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


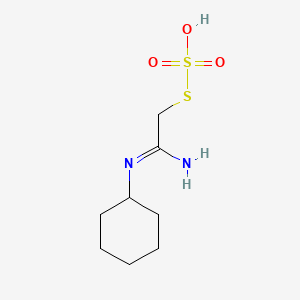
![2-[([1,1'-Biphenyl]-4-yl)methylidene]-N-phenylhydrazine-1-carboximidic acid](/img/structure/B14653185.png)
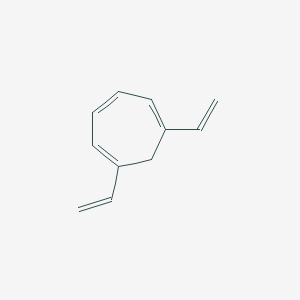
![N-[3-(2-Hydroxyethanesulfonyl)-4-methoxyphenyl]-3-oxobutanamide](/img/structure/B14653198.png)


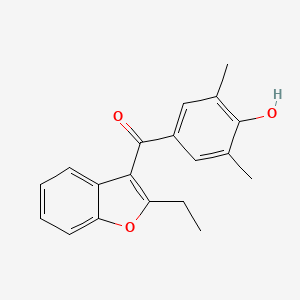


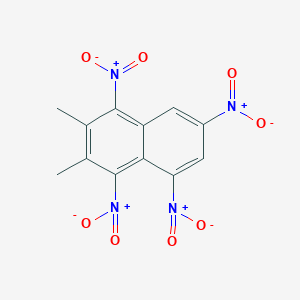
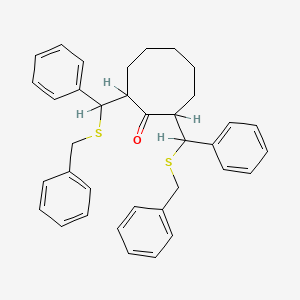
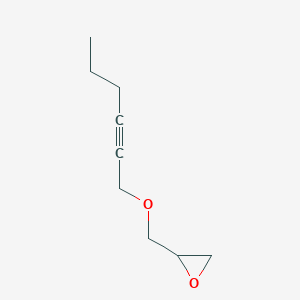
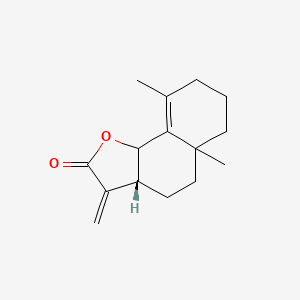
![[1-(Chloromethyl)cyclopropyl]benzene](/img/structure/B14653253.png)
